molecular formula C61H88N18O21S2 B13793301 Bleomycin PEP; Pepleomycin

Bleomycin PEP; Pepleomycin

Cat. No.: B13793301
M. Wt: 1473.6 g/mol
InChI Key: QIMGFXOHTOXMQP-ICNXHDPWSA-N
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Description

Bleomycin PEP (Pepleomycin), a second-generation bleomycin analog, was developed to address the limitations of its parent compound, bleomycin. Structurally, it retains the core glycopeptide framework of bleomycin but features modifications at the C-terminus, including a β-aminoalanine moiety and a substituted phenethylamine group (Figure 1) . These alterations enhance DNA-binding affinity and reduce pulmonary toxicity, a major drawback of bleomycin therapy. Pepleomycin exerts its anticancer activity via metal-dependent oxidative cleavage of DNA, primarily targeting guanine-cytosine-rich regions .

Properties

Molecular Formula

C61H88N18O21S2

Molecular Weight

1473.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1S,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[4-[4-[3-(1-phenylethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate

InChI

InChI=1S/C61H88N18O21S2/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79)/t25-,26?,27+,28+,30-,31-,35-,36+,40-,41-,42-,43+,44+,45-,46+,47+,48-,49-,59+,60-/m0/s1

InChI Key

QIMGFXOHTOXMQP-ICNXHDPWSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O

Origin of Product

United States

Preparation Methods

Cyanogen Bromide Treatment

  • Purpose: To convert the demethylated bleomycin into a cyclic iminoether intermediate or its hydration product.
  • Mechanism: Cyanogen bromide cleaves specific bonds facilitating ring closure or ester formation.
  • Outcome: Formation of a 3-aminopropyl ester of bleomycinic acid, isolated via CM-Sephadex C-25 chromatography.

Hydrolysis and Protection Strategy

  • Purpose: To obtain bleomycinic acid by hydrolyzing the ester bond while minimizing side reactions.
  • Protection: Copper chelation and selective benzoylation protect the primary amino group, preventing acyl migration and degradation.
  • Outcome: High yield of bleomycinic acid suitable for coupling reactions.

Coupling Reaction to Form Pepleomycin

  • Purpose: To attach the 3-(S-1-phenylethylamino)-propylamine moiety to bleomycinic acid, creating Pepleomycin.
  • Reagents: Carbodiimide coupling agents like EDC facilitate amide bond formation.
  • Outcome: Efficient synthesis of Pepleomycin with enhanced antitumor activity and reduced pulmonary toxicity compared to bleomycin A2.

Summary Table of Preparation Methods

Preparation Stage Description Reagents/Conditions Yield Notes
Isolation of bleomycin A2 Fermentation, purification from Streptomyces verticillus culture Activated carbon, acetone-HCl, alumina, Sephadex, CM-Sephadex ~30% from culture Copper removal critical
Demethylation Pyrolytic degradation of bleomycin A2 100°C, 24 hr, vacuum ~70% Intermediate bleomycin demethyl-A2
Cyclic iminoether formation Cyanogen bromide treatment Cyanogen bromide, RT, overnight 75% Forms 3-aminopropyl ester
Hydrolysis to bleomycinic acid Mild alkaline hydrolysis with protection 0.025N KOH, 0°C, benzoylation >90% Prevents acyl migration
Coupling to Pepleomycin Reaction with 3-(S-1-phenylethylamino)-propylamine EDC coupling reagent, methanol >85% Semi-synthetic final step

Research Findings and Significance

  • Pepleomycin exhibits stronger antitumor activity and significantly less pulmonary toxicity than natural bleomycin mixtures, making it a promising second-generation bleomycin derivative for cancer therapy.
  • The chemical transformation method is preferred over enzymatic methods due to higher yields, better control, and reproducibility.
  • Structural studies using NMR have been conducted to understand Pepleomycin’s conformation and metal-binding properties, which are crucial for its DNA cleavage activity and therapeutic function.

Chemical Reactions Analysis

Semi-Synthetic Derivation from Bleomycin A₂

PEP is synthesized from bleomycin A₂ via four key reactions (Fig. 2) :

Reaction StepConditions/ReagentsOutcome
Demethylation Pyrolysis at 100°C (Cu complex)Removes terminal methyl group, yielding bleomycin demethyl-A₂
Cyclic Iminoether Formation 1% TFA in methanol at 27°CGenerates benzoylaminopropyl ester intermediate
Hydration Alkaline hydrolysis (0.025N KOH at 0°C)Cleaves terminal amide bond to produce bleomycinic acid
Aminolysis 3-(S-1-phenylethylamino)-propylamine + EDCCouples bleomycinic acid with target amine, yielding PEP (85% yield)

This pathway bypasses enzymatic methods by optimizing reaction conditions, achieving higher efficiency and scalability .

Degradation Pathways and Stability

PEP undergoes structural degradation under physiological conditions, forming derivatives with altered bioactivity :

Degradation ProductReaction MechanismBiological Impact
ISO Carbamoyl group migrationRetains 1/2.6 of PEP's pulmonary toxicity; reduced DNA cleavage activity
DC DecarbamylationExhibits 1/5.7 pulmonary toxicity vs PEP; 98% loss in HeLa cell inhibition
RC Pyrimidine-side chain cyclizationNon-fibrogenic; no measurable antimicrobial activity
DP DepyruvamidationEliminates lung fibrosis risk; retains <5% of original DNA synthesis inhibition
DA Enzymatic deamidation (unknown enzyme)Complete loss of antitumor efficacy

Metal Coordination Chemistry

PEP binds transition metals via its metal-binding domain (β-aminoalanine-pyrimidine-β-hydroxyhistidine motif) :

Key Coordination Features

  • Preferentially binds Fe(II) and Co(III) in pseudo-octahedral geometry

  • Oxygen activation occurs at Fe(II) center for DNA strand scission

  • Bithiazole tail intercalates into DNA while metal-binding domain positions reactive oxygen species

NMR studies at 900 MHz reveal PEP adopts an extended conformation in solution, with the bithiazole-sulfonium unit maintaining structural similarity to Co(III)-PEP complexes . This flexibility enables DNA target recognition while preserving catalytic metal coordination.

Immunochemical Reactivity Profile

Radioimmunoassay data demonstrate PEP's antigenic specificity compared to bleomycin variants :

CompoundRelative Reactivity (%)Key Structural Differentiator
PEP100.03-(S-1-phenylethylamino)propylamine
Bleomycin A₂74.5–162.8Native terminal amine
Decarbamoyl-PEP16.8–5.8Missing carbamoyl group
Depyruvamido-PEP2.2–0.8Lacks pyruvamide moiety
Bleomycinic Acid98.9–96.3Terminal amine removed

This specificity enables precise quantification of PEP in biological matrices (detection limit: 1 ng/ml) .

Biosynthetic Precursor Engineering

Recent metabolic engineering strategies enhance PEP precursor availability :

Key Genetic Modifications

  • Overexpression of manA (phosphomannose isomerase) and manB (phosphomannomutase) increases GDP-mannose production by 2.8×

  • blmT glycosyltransferase co-expression improves glycosylation efficiency (37% yield increase)

  • Combined approach yields 61.79 mg/L bleomycin A₂ (starting material for PEP synthesis)

These advances enable scalable PEP production while maintaining structural fidelity critical for its mechanism of action.

Scientific Research Applications

Introduction to Bleomycin PEP and Pepleomycin

Bleomycin PEP, also known as Pepleomycin, is a derivative of the well-known antitumor antibiotic bleomycin. It has been developed to enhance therapeutic efficacy while reducing pulmonary toxicity, a significant side effect associated with traditional bleomycin treatments. This article explores the scientific applications of Pepleomycin, focusing on its effectiveness against various cancers, mechanisms of action, and comparative studies with its precursor, bleomycin.

Chemical Properties and Mechanism of Action

Pepleomycin is chemically modified to improve its pharmacological profile. It differs from bleomycin primarily in its terminal residues, which influence its interaction with cellular targets. Both compounds act by inducing DNA strand breaks, leading to apoptosis in cancer cells. Research indicates that Pepleomycin exhibits a stronger cytostatic effect than bleomycin, particularly in specific cell cycle phases (S and G2) .

Comparative Mechanism of Action

  • Bleomycin : Induces DNA strand breaks primarily through oxidative damage.
  • Pepleomycin : Shows a higher ratio of double-strand breaks compared to single-strand breaks, suggesting a more potent mechanism of action .

Efficacy Against Various Cancers

Pepleomycin has shown promising results in treating several malignancies:

  • Squamous Cell Carcinoma : Superior efficacy compared to bleomycin, with faster tumor regression times observed .
  • Malignant Lymphoma : Demonstrated effectiveness in lymph node metastases .
  • Hodgkin's Disease : More effective than bleomycin against this type of cancer .
  • Stage IV Malignant Melanoma : Moderate effects observed when combined with other chemotherapeutic agents .

Case Studies

  • Squamous Cell Carcinoma :
    • A clinical study indicated that Pepleomycin treatment resulted in tumor regression within 10 days, compared to 21 days for bleomycin .
    • Cumulative doses required for complete remission were lower for Pepleomycin than for bleomycin.
  • Malignant Lymphoma :
    • In vitro studies confirmed that Pepleomycin had a steeper dose-response curve, indicating higher potency .
  • Pulmonary Toxicity :
    • Clinical observations reported significantly reduced pulmonary toxicity associated with Pepleomycin compared to traditional bleomycin treatments .

Safety Profile

Pepleomycin is noted for its reduced pulmonary toxicity relative to bleomycin. While both drugs share similar side effects, the incidence of lung-related complications is notably lower with Pepleomycin use . This safety profile makes Pepleomycin a favorable option for patients at risk of pulmonary complications.

Mechanism of Action

Comparison with Similar Compounds

Key Features:

  • Mechanism : Requires oxygen and metal ions (e.g., Co³⁺, Fe²⁺) to generate free radicals, inducing single- and double-strand DNA breaks .
  • Indications: Effective against squamous cell carcinoma, Hodgkin’s lymphoma, head and neck cancers, and prostate cancer .
  • Advantages Over Bleomycin : Faster tumor regression (10 vs. 21 days), lower cumulative dose for complete remission (CR), and reduced pulmonary toxicity .

Comparison with Bleomycin

Table 1: Bleomycin vs. Pepleomycin

Parameter Bleomycin Pepleomycin References
Pulmonary Toxicity High incidence (dose-dependent) Significantly lower incidence
Onset of Tumor Regression ~21 days ~10 days
Cumulative Dose for CR 150–300 mg/m² 50–100 mg/m²
Lymph Node Metastases Efficacy Moderate Superior (83% regional node delivery)
Acute Toxicity (LD₅₀ in mice) Higher LD₅₀ 4–6× lower LD₅₀ (higher lethality)
CNS Toxicity Not observed Hyperirritability, gyrating movements (high doses)

Key Findings:

  • Efficacy: Pepleomycin achieves CR in squamous cell carcinoma at half the cumulative dose of bleomycin (50–100 mg/m² vs. 150–300 mg/m²) .
  • Toxicity : While pulmonary fibrosis is reduced, Pepleomycin exhibits higher acute lethality in mice (LD₅₀: 4–6× lower than bleomycin) and unique CNS toxicity at elevated doses .
  • Pharmacokinetics: Activated carbon-particle delivery enhances regional lymph node concentration (83% retention vs. 37% for lipiodol emulsions) .

Comparison with Other Bleomycin Analogs

Table 2: Pepleomycin vs. Other Analogs

Compound Efficacy vs. Bleomycin Pulmonary Toxicity Notable Features References
Tallysomycin A 2–3× potency (B16 melanoma) 2–3× higher Increased skin toxicity and lethality
Liblomycin Improved activity Lower Second-generation analog; fewer side effects
Blm-BAPP Similar Higher No therapeutic advantage

Structural and Mechanistic Insights:

  • Tallysomycin A : Increased DNA-binding affinity due to extended terminal amine structure but exacerbates pulmonary and dermal toxicity .
  • Pepleomycin: Compact Co(III)-bound conformation (axial ligand: mannose carbamoyl) enhances DNA interaction and reduces off-target effects .

Clinical Implications and Considerations

  • Adverse Reactions :
    • Pepleomycin : Fever (66.7%), mild gastrointestinal distress, and rare CNS toxicity .
    • Bleomycin : Dose-limiting pulmonary fibrosis (10–20% incidence) and hypersensitivity reactions .
  • Dosing : Strict cumulative dose limits (≤100 mg/m²) recommended to mitigate acute toxicity .
  • Allergy Management : Skin testing and gradual dose escalation advised for hypersensitivity-prone patients .

Biological Activity

Bleomycin PEP, also known as Pepleomycin, is a second-generation derivative of the original bleomycin compound, developed to enhance therapeutic efficacy while minimizing adverse effects, particularly pulmonary toxicity. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Pepleomycin is chemically characterized as 3-[(S)-1'-phenylethylamino]propylaminobleomycin. Its structural modifications from the original bleomycin contribute to its enhanced biological activity and reduced toxicity. The mechanism by which Pepleomycin exerts its effects involves the generation of reactive oxygen species (ROS) upon binding to DNA, leading to strand breaks and subsequent inhibition of cellular proliferation in cancer cells .

Antitumor Efficacy

Pepleomycin exhibits a broader spectrum of antitumor activity compared to bleomycin. It has been shown to effectively inhibit the growth of various tumor cell lines, including those resistant to traditional chemotherapy agents. In vitro studies indicate that Pepleomycin has a higher cytotoxic effect on cancer cells while exhibiting less myelosuppressive effects .

Cell Line IC50 (µg/mL) Comparison with Bleomycin
HeLa0.5Lower than Bleomycin
L5178Y0.7Comparable to Bleomycin
A549 (Lung Cancer)0.3Significantly lower

Pulmonary Toxicity

One of the significant advantages of Pepleomycin over its predecessor is its reduced pulmonary toxicity. Studies have shown that while conventional bleomycin can cause severe lung damage in 10-20% of patients, Pepleomycin has a lower incidence of pulmonary fibrosis and other respiratory complications. This reduction is attributed to its altered pharmacokinetics and lower accumulation in lung tissues .

Case Study: Efficacy in Testicular Cancer

A notable case involved a 38-year-old male with metastatic mixed germ cell testicular cancer who was treated with Pepleomycin as part of his chemotherapy regimen. The patient exhibited significant tumor regression with minimal side effects compared to previous treatments involving standard bleomycin. His pulmonary function tests remained stable throughout the treatment course, highlighting Pepleomycin's favorable safety profile .

Case Study: Comparison with Traditional Bleomycin

In another study involving patients treated for squamous cell carcinoma, those receiving Pepleomycin reported fewer instances of bleomycin-induced lung injury (BILI). The study emphasized the importance of monitoring pulmonary function but noted that Pepleomycin's lower toxicity allowed for more aggressive treatment regimens without compromising patient safety .

Research Findings

Recent research has focused on the degradation products of Pepleomycin and their biological activities. Five degradation products were identified: ISO (carbamoyl migration), DC (decarbamylation), RC (ring closure), DP (depyruvamide), and DA (enzymatic inactivation). These products demonstrated significantly lower antitumor activity compared to Pepleomycin itself, reinforcing the importance of maintaining the integrity of the drug for optimal efficacy .

Q & A

Basic Research Questions

Q. What are the key mechanistic differences between Bleomycin and Pepleomycin in inducing apoptosis in cancer cells?

  • Methodological Answer : To compare mechanisms, use in vitro models (e.g., oral squamous cell carcinoma SSCKN cells) to assess DNA strand break induction, reactive oxygen species (ROS) production, and apoptosis markers (e.g., caspase-3 activation). Bleomycin primarily causes single- and double-strand DNA breaks via iron-dependent oxidative damage, while Pepleomycin’s modified structure may alter metal-binding efficiency or cellular uptake, reducing pulmonary toxicity while retaining efficacy . Flow cytometry and comet assays are recommended to quantify apoptotic populations and DNA damage, respectively.

Q. How do Bleomycin and Pepleomycin compare in terms of cumulative dose requirements for tumor regression in preclinical models?

  • Methodological Answer : Design dose-response studies in xenograft models (e.g., squamous cell carcinoma or Hodgkin’s lymphoma), administering escalating doses over defined intervals. Track tumor volume via caliper measurements and histopathology. Evidence suggests Pepleomycin achieves complete remission at lower cumulative doses (e.g., ~10 days vs. 21 days for Bleomycin), likely due to enhanced stability or reduced enzymatic degradation . Use pharmacokinetic (PK) profiling to correlate dose with plasma concentration and tissue distribution.

Q. Which experimental models are most suitable for assessing Pepleomycin’s reduced pulmonary toxicity compared to Bleomycin?

  • Methodological Answer : Utilize murine models of pulmonary fibrosis, monitoring histological changes (e.g., alveolar thickening, collagen deposition) via Masson’s trichrome staining. Measure biomarkers like TGF-β, hydroxyproline, and lactate dehydrogenase (LDH) in bronchoalveolar lavage fluid. Pepleomycin’s reduced fibrogenic potential may be linked to decreased HDAC activation or altered TGF-β signaling compared to Bleomycin .

Advanced Research Questions

Q. How can researchers optimize experimental designs to control confounding variables when comparing Bleomycin and Pepleomycin efficacy?

  • Methodological Answer : Apply the PICO framework (Population: cancer type; Intervention: Pepleomycin; Comparison: Bleomycin; Outcome: tumor regression/pulmonary toxicity) to structure hypotheses. Use randomized block designs in animal studies to account for variability in tumor engraftment. For clinical data analysis, employ multivariate regression to adjust for covariates like age, prior treatments, and comorbidities . Reference historical data from Oka et al. (1980) for baseline efficacy metrics .

Q. What statistical approaches are recommended for analyzing contradictory data on Pepleomycin’s antitumor spectrum?

  • Methodological Answer : Conduct meta-analyses of peer-reviewed studies (1973–1979) to identify heterogeneity sources. Use funnel plots to detect publication bias and subgroup analyses to assess prostate cancer responses vs. other malignancies. If contradictions persist, perform in vitro sensitivity assays across diverse cancer cell lines (e.g., NCI-60 panel) with standardized protocols to minimize inter-lab variability .

Q. How can HDAC inhibition assays elucidate Pepleomycin’s role in mitigating pulmonary fibrosis?

  • Methodological Answer : Treat lung fibroblasts with Pepleomycin and Bleomycin, then quantify HDAC activity via fluorometric assays. Compare gene expression profiles (RNA-seq) of fibrotic markers (e.g., α-SMA, COL1A1). Co-administer J27644 (HDAC inhibitor) to validate mechanistic overlap. Pepleomycin’s structural modifications may reduce HDAC interaction, as suggested by its synergy with J27644 in fibrosis models .

Q. What criteria should guide the selection of clinical endpoints for phase II trials evaluating Pepleomycin in Hodgkin’s disease?

  • Methodological Answer : Prioritize FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Primary endpoints: progression-free survival (PFS) and pulmonary function tests (DLCO). Secondary endpoints: tumor metabolic response (FDG-PET/CT) and quality-of-life metrics. Reference Oka et al. (1980) for historical response rates in lymph node metastases . Ensure IRB protocols address informed consent and long-term toxicity monitoring .

Methodological Frameworks and Tools

  • PICO Framework : Essential for structuring comparative studies (e.g., Population: head and neck cancer; Intervention: Pepleomycin 10 mg/m²; Comparison: Bleomycin 15 mg/m²; Outcome: 6-month PFS) .
  • FINER Criteria : Evaluate research feasibility by assessing patient recruitment pipelines, HDAC assay costs, and ethical approvals for animal models .
  • Data Contradiction Resolution : Apply repeated-measures ANOVA (as in K-1735 cell studies) to validate dose-dependent effects and mitigate variability .

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